

Synthesis and Application of BR-cpd7: A Selective FGFR1/2 PROTAC Degradator

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Compound of Interest

Compound Name: BR-cpd7

Cat. No.: B15621463

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Abstract

BR-cpd7 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).^{[1][2][3]} As a bifunctional molecule, **BR-cpd7** simultaneously binds to FGFR1/2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target receptors. This targeted protein degradation approach offers a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.^{[1][2]} These application notes provide a detailed protocol for the chemical synthesis of **BR-cpd7**, along with methodologies for evaluating its biological activity in cancer cell lines.

Introduction

The aberrant activation of FGFR signaling pathways is a known driver in various human cancers.^{[1][2]} Small molecule inhibitors targeting the kinase activity of FGFRs have been developed, but their clinical efficacy can be limited by low selectivity and the development of resistance. **BR-cpd7** represents a next-generation therapeutic modality that overcomes these limitations by eliminating the target protein entirely, rather than just inhibiting its enzymatic activity.^{[1][2]} **BR-cpd7** has been shown to selectively degrade FGFR1 and FGFR2 with a half-maximal degradation concentration (DC50) of approximately 10 nM, while sparing FGFR3.^{[1][2][4]} This degradation of FGFR1/2 leads to the inhibition of downstream signaling through the MAPK-ERK and PI3K-AKT pathways, resulting in cell cycle arrest and a potent anti-proliferative effect in FGFR-dependent cancer cells.^{[1][5]}

Chemical Synthesis of BR-cpd7

The synthesis of **BR-cpd7** involves a multi-step process. The following protocol is based on the published synthesis.

Reagents and Conditions:

- Step 1: Reductive amination of intermediate 1 with 2 (CAS: 79099-07-3) in the presence of acetic acid and sodium cyanoborohydride in methanol at 25°C for 1 hour.
- Step 2: Deprotection of the resulting compound with trifluoroacetic acid in dichloromethane (DCM) at 25°C for 1 hour.
- Step 3: Coupling of the deprotected intermediate with 5,1-methylimidazole and N-(chloro(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate(V) in N,N-dimethylformamide (DMF) at 25°C for 16 hours to yield **BR-cpd7**.

Note: The detailed structures of the intermediates are described in the supplementary information of the source publication.

Biological Activity and Performance Data

The biological activity of **BR-cpd7** has been characterized in various cancer cell lines with deregulated FGFR signaling. The following tables summarize the key quantitative data from these studies.

Parameter	Cell Line	Value
DC50 (FGFR1/2 Degradation)	-	~10 nM
IC50 (Cell Proliferation)	DMS114	5 - 150 nM
KATO III	5 - 150 nM	

Table 1: In Vitro Potency of **BR-cpd7**. DC50 represents the concentration of **BR-cpd7** required to degrade 50% of the target protein. IC50 is the concentration that inhibits 50% of cell proliferation.

Cell Line	Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
DMS114	DMSO (Control)	Data not available	Data not available	Data not available
DMS114	BR-cpd7 (100 nM, 48h)	Increased	Decreased	Data not available

Table 2: Effect of **BR-cpd7** on Cell Cycle Distribution in DMS114 Cells. Treatment with **BR-cpd7** leads to an arrest in the G0/G1 phase of the cell cycle.^[1] Specific percentage values were not provided in the source material.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological effects of **BR-cpd7**.

Protocol 1: Immunoblotting for FGFR Signaling Pathway Proteins

This protocol is designed to assess the effect of **BR-cpd7** on the protein levels of FGFR1 and downstream signaling molecules in DMS114 cells.^{[1][6]}

Materials:

- DMS114 cells
- **BR-cpd7**
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels

- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-FGFR1, anti-p-FRS2, anti-FRS2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment: Seed DMS114 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of **BR-cpd7** (e.g., 5 nM, 50 nM) or DMSO for the desired time (e.g., 8 hours for signaling pathway analysis, 24 hours for total protein degradation).[\[1\]](#)[\[6\]](#)
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. GAPDH is used as a loading control.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability to determine the anti-proliferative effects of **BR-cpd7**.[\[1\]](#)[\[7\]](#)
[\[8\]](#)

Materials:

- DMS114 cells
- **BR-cpd7**
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit
- Luminometer

Procedure:

- Cell Seeding: Seed DMS114 cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **BR-cpd7** for 5 days.[\[1\]](#)
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.[\[7\]](#)
 - Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).[\[7\]](#)
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[\[7\]](#)

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
[\[7\]](#)
- Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **BR-cpd7** on cell cycle progression.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- DMS114 cells
- **BR-cpd7**
- DMSO
- 70% cold ethanol
- Phosphate-buffered saline (PBS)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

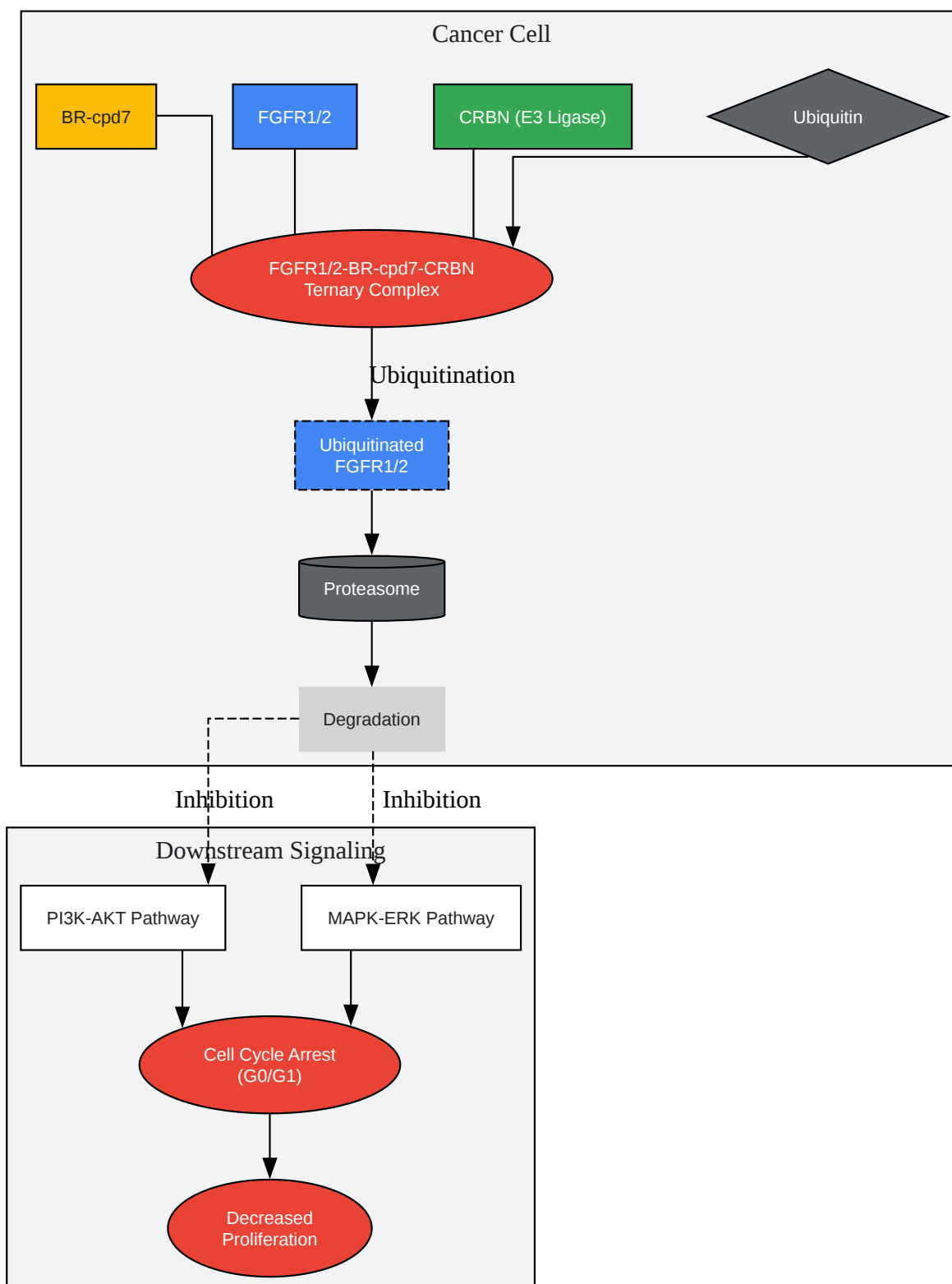
Procedure:

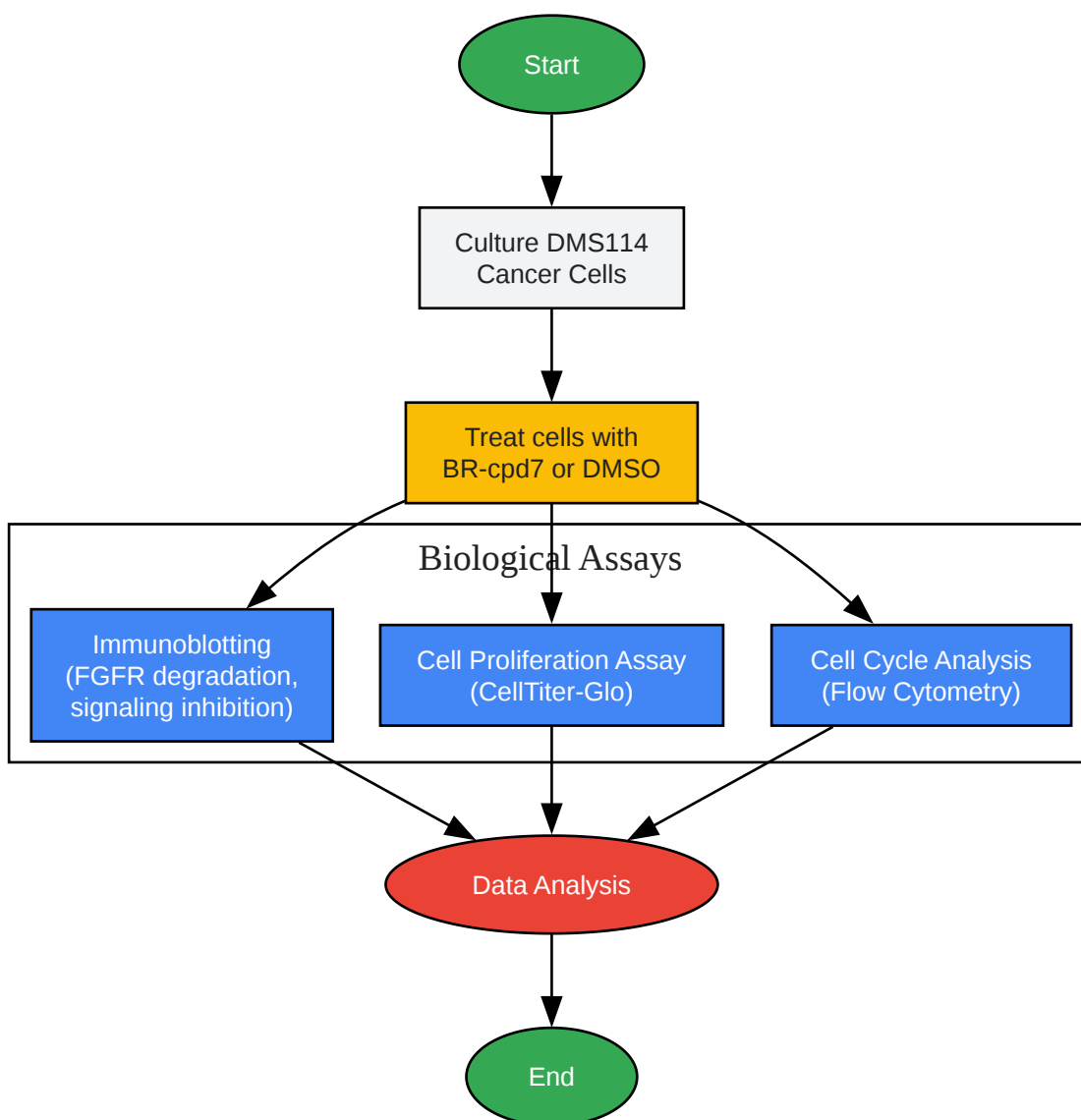
- Cell Treatment: Treat DMS114 cells with **BR-cpd7** (e.g., 100 nM) or DMSO for 48 hours.[\[1\]](#)
- Cell Fixation:
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.
 - Incubate the cells on ice or at -20°C for at least 2 hours.
- Staining:

- Wash the fixed cells with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark at room temperature for 15-30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the mechanism of action of **BR-cpd7** and a general experimental workflow.





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